molecular formula C25H24N2O2 B2950314 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2,2-diphenylacetamide CAS No. 896367-41-2

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Cat. No. B2950314
CAS RN: 896367-41-2
M. Wt: 384.479
InChI Key: ITXCJUUBQAVXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2,2-diphenylacetamide, commonly known as OTAVA-BB 120462, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of OTAVA-BB 120462 is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. OTAVA-BB 120462 has also been found to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
OTAVA-BB 120462 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

OTAVA-BB 120462 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent activity against cancer cells and has a low toxicity profile. However, one limitation of OTAVA-BB 120462 is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on OTAVA-BB 120462. One area of interest is the development of more potent analogs of the compound that exhibit improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of OTAVA-BB 120462 and its potential therapeutic applications in other diseases. Finally, more research is needed to evaluate the safety and efficacy of OTAVA-BB 120462 in preclinical and clinical studies.

Synthesis Methods

OTAVA-BB 120462 can be synthesized through a multi-step process that involves the reaction of 3-(p-tolyl)pyrrolidine-2,5-dione with 2,2-diphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

OTAVA-BB 120462 has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that OTAVA-BB 120462 exhibits anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-22(15-13-18)27-17-21(16-23(27)28)26-25(29)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCJUUBQAVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

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